6-Bromo-2-chloro-1-naphthalenol 6-Bromo-2-chloro-1-naphthalenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17187213
InChI: InChI=1S/C10H6BrClO/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,13H
SMILES:
Molecular Formula: C10H6BrClO
Molecular Weight: 257.51 g/mol

6-Bromo-2-chloro-1-naphthalenol

CAS No.:

Cat. No.: VC17187213

Molecular Formula: C10H6BrClO

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-chloro-1-naphthalenol -

Specification

Molecular Formula C10H6BrClO
Molecular Weight 257.51 g/mol
IUPAC Name 6-bromo-2-chloronaphthalen-1-ol
Standard InChI InChI=1S/C10H6BrClO/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,13H
Standard InChI Key QQYGEBGRLQSTIJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2O)Cl)C=C1Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

6-Bromo-2-chloro-1-naphthalenol belongs to the class of polyhalogenated naphthalenols, featuring a hydroxyl group at the 1-position, bromine at the 6-position, and chlorine at the 2-position on the naphthalene backbone. The molecular formula C₁₀H₆BrClO reflects its aromatic system substituted with electronegative halogens and a polar hydroxyl group, which collectively influence its reactivity and physical properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₆BrClO
Molecular Weight257.51 g/mol
SMILES NotationOc1c(Cl)c2cc(Br)ccc2cc1
CAS NumberNot explicitly disclosed
Melting PointData unavailable
Boiling PointData unavailable

The spatial arrangement of substituents creates steric and electronic effects that dictate its behavior in reactions. The hydroxyl group enhances solubility in polar solvents, while halogen atoms facilitate electrophilic substitution and cross-coupling reactions.

Synthesis and Manufacturing Processes

Conventional Synthesis Routes

The synthesis of 6-Bromo-2-chloro-1-naphthalenol typically involves sequential halogenation of naphthalenol derivatives. A common strategy begins with naphthalen-1-ol, undergoing bromination at the 6-position followed by chlorination at the 2-position. Selective halogenation is achieved using agents like bromine (Br₂) in acetic acid or sulfuryl chloride (SO₂Cl₂) under controlled conditions.

Halogenation Mechanisms

  • Bromination: Electrophilic attack by Br⁺ at the electron-rich 6-position, stabilized by the hydroxyl group’s directing effects.

  • Chlorination: Similar electrophilic substitution at the 2-position, leveraging the ortho-directing influence of the hydroxyl group.

Table 2: Comparative Synthesis Conditions

CompoundMethodYieldKey Reagents
6-Bromo-2-naphthol Hydrodebromination90–92%Na₂SO₃, ethylene glycol
6-Bromo-2-chloro-1-naphthalenolSequential halogenationN/ABr₂, SO₂Cl₂

Challenges in synthesis include regioselectivity and byproduct formation, necessitating precise temperature and stoichiometric control.

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

6-Bromo-2-chloro-1-naphthalenol’s halogenated structure makes it a valuable precursor for non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 6-bromo-2-methoxynaphthalene—a derivative of 6-bromo-2-naphthol—is instrumental in synthesizing naproxen and nabumetone . Although direct applications of 6-Bromo-2-chloro-1-naphthalenol in drug synthesis are less documented, its structural similarity suggests potential utility in analogous pathways, particularly in cross-coupling reactions for aryl-aryl bond formation.

Dye and Polymer Synthesis

The compound’s aromatic system and halogen substituents enable its use in synthesizing azo dyes and high-performance polymers. Bromine and chlorine atoms enhance thermal stability and electron-withdrawing properties, critical for materials used in electronics and coatings.

Environmental Impact and Mitigation Strategies

Persistence and Bioaccumulation

Halogenated naphthalenols exhibit environmental persistence due to their resistance to microbial degradation. Bioaccumulation in aquatic organisms raises ecotoxicological concerns, necessitating advanced wastewater treatment methods like activated carbon filtration or ozonation.

Sustainable Alternatives

Research into greener synthesis routes, such as catalytic halogenation using recyclable catalysts, aims to reduce waste and energy consumption. Biodegradable derivatives are also under exploration to mitigate ecological risks.

Comparative Analysis with Related Compounds

6-Bromo-2-naphthol vs. 6-Bromo-2-chloro-1-naphthalenol

While both compounds share a brominated naphthalene core, the presence of chlorine in the latter alters its reactivity and applications. For example, 6-Bromo-2-chloro-1-naphthalenol’s additional chlorine atom may enhance its electrophilicity, making it more reactive in Suzuki-Miyaura couplings compared to its non-chlorinated counterpart .

Table 3: Structural and Functional Comparison

Property6-Bromo-2-naphthol6-Bromo-2-chloro-1-naphthalenol
Molecular FormulaC₁₀H₇BrOC₁₀H₆BrClO
Key ApplicationsNSAID synthesis Specialty chemicals
ReactivityModerateHigh (due to Cl)

Future Directions and Research Opportunities

Catalytic and Enzymatic Synthesis

Exploring transition-metal catalysts (e.g., Pd, Cu) could optimize halogenation efficiency and selectivity. Enzymatic approaches using haloperoxidases may offer eco-friendly alternatives.

Expanding Pharmaceutical Utility

Investigating 6-Bromo-2-chloro-1-naphthalenol’s role in synthesizing novel kinase inhibitors or antimicrobial agents could unlock new therapeutic avenues.

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